molecular formula C17H26N2O B3852505 (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol

(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol

Cat. No. B3852505
M. Wt: 274.4 g/mol
InChI Key: OLOARAINLSJXOR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMPP is a piperidine derivative that acts as a potent agonist of the nicotinic acetylcholine receptor, which is involved in various biological processes.

Mechanism of Action

(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol acts as an agonist of the nicotinic acetylcholine receptor, which is involved in various biological processes, including neurotransmission, muscle contraction, and cognitive function. (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol has been shown to have various biochemical and physiological effects, including improving cognitive function, memory, and learning, reducing oxidative stress and inflammation, and modulating neurotransmitter release. (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol has also been shown to have analgesic effects and to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol has several advantages for laboratory experiments, including its potent agonist activity, its ability to modulate neurotransmitter release, and its potential therapeutic applications in various diseases and conditions. However, (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol also has limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol, including further investigation of its potential therapeutic applications in various diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, research could focus on developing more potent and selective agonists of the nicotinic acetylcholine receptor, as well as investigating the potential use of (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol as a tool for studying the receptor's function and signaling pathways.

Scientific Research Applications

(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol has been extensively studied for its potential therapeutic applications in various diseases and conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia. (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease. Additionally, (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol has been shown to have neuroprotective effects in animal models of Parkinson's disease by reducing oxidative stress and inflammation.

properties

IUPAC Name

[1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-18(2)16-10-8-15(9-11-16)6-5-13-19-12-4-3-7-17(19)14-20/h5-6,8-11,17,20H,3-4,7,12-14H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOARAINLSJXOR-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CCN2CCCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/CN2CCCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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